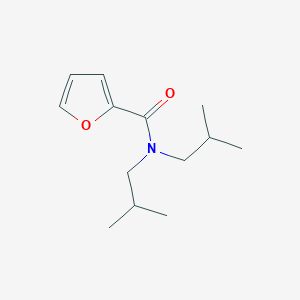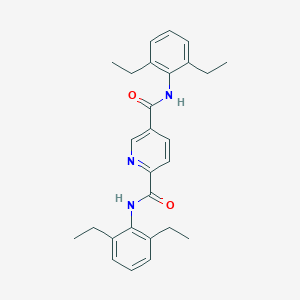![molecular formula C19H23N3OS B262197 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one, also known as TAK-659, is a novel, small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are important in the development and function of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one exerts its pharmacological effects by binding to the active site of BTK and inhibiting its enzymatic activity. BTK is a non-receptor tyrosine kinase that plays a critical role in the activation of downstream signaling pathways in B-cells. Upon activation of the BCR or FcR, BTK is phosphorylated and activates downstream effectors, such as phospholipase Cγ2 (PLCγ2), leading to the production of intracellular signaling molecules, such as inositol triphosphate (IP3) and diacylglycerol (DAG). This compound blocks the phosphorylation of BTK and downstream effectors, thereby inhibiting B-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, low clearance, and moderate-to-long half-life. This compound has been well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has several advantages for laboratory experiments, including its potency, selectivity, and favorable pharmacokinetic properties. This compound can be used as a tool compound to study the role of BTK in B-cell signaling and function. However, one limitation of this compound is that it may not fully recapitulate the effects of genetic BTK deficiency or other BTK inhibitors, such as ibrutinib or acalabrutinib. Therefore, caution should be taken when interpreting the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Combination therapy studies to investigate the potential synergistic effects of this compound with other anti-cancer agents or immunomodulatory drugs.
3. Mechanistic studies to elucidate the downstream signaling pathways and cellular processes regulated by BTK inhibition.
4. Development of novel BTK inhibitors with improved selectivity, potency, and pharmacokinetic properties.
5. Studies to investigate the role of BTK in other cell types and diseases, such as T-cells, macrophages, and viral infections.
In conclusion, this compound is a promising small-molecule inhibitor of BTK with potential therapeutic applications in various diseases. Its potent and selective inhibitory effects on BTK activity make it a valuable tool compound for laboratory experiments. Further research is needed to fully understand the mechanism of action and potential clinical applications of this compound.
Synthesemethoden
The synthesis of 7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one involves a series of chemical reactions, starting with the reaction of 2,3,5,6-tetrafluorobenzaldehyde with 2-(4-pyridinyl)ethanamine to form the intermediate compound 2-(4-pyridinyl)-2,3,5,6-tetrahydrobenzothiophene. This intermediate is then reacted with tert-butylamine and trifluoroacetic acid to form the final product, this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been extensively studied for its therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab, in vitro and in vivo.
Eigenschaften
Molekularformel |
C19H23N3OS |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
7-tert-butyl-2-pyridin-4-yl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H23N3OS/c1-19(2,3)12-4-5-13-14(10-12)24-18-15(13)17(23)21-16(22-18)11-6-8-20-9-7-11/h6-9,12,16,22H,4-5,10H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
ISIBJCIQXCPWSD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=NC=C4 |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)



![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)
![16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)